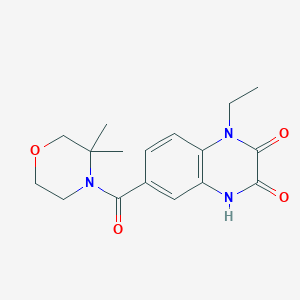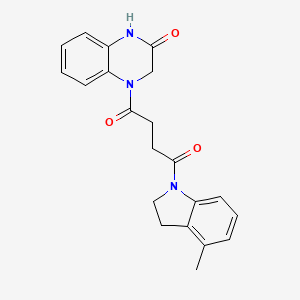![molecular formula C18H21ClN2O3 B7060302 6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7060302.png)
6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and is substituted with a chloro group, an oxazole ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the chromene core through a cyclization reaction, followed by the introduction of the chloro group via halogenation. The oxazole ring can be synthesized separately and then attached to the chromene core through a coupling reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of new derivatives with different functional groups.
Scientific Research Applications
6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe to study biological processes, such as enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
- 2-chloro-4,6-dimethoxy-1,3,5-triazine
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the chromene core, chloro group, oxazole ring, and carboxamide group provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-10-16(11(2)24-21-10)18(3,4)20-17(22)13-7-12-8-14(19)5-6-15(12)23-9-13/h5-6,8,13H,7,9H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCKSXPHEADPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)NC(=O)C2CC3=C(C=CC(=C3)Cl)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Methoxymethyl)pyrimidin-4-yl]-3-(3-methoxy-2,2,4-trimethylcyclobutyl)urea](/img/structure/B7060222.png)
![1-[4-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-3,3-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7060230.png)
![N,2,4-trimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B7060238.png)
![1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea](/img/structure/B7060242.png)
![N-[(2-chlorophenyl)methyl]-4-[ethyl(methylsulfonyl)amino]piperidine-1-carboxamide](/img/structure/B7060245.png)
![N,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,2-thiazole-4-carboxamide](/img/structure/B7060256.png)

![[6-Methyl-2-(methylamino)pyrimidin-4-yl]-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B7060266.png)
![N-(benzenesulfonyl)-N-(4-hydroxyphenyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B7060279.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-5-fluoropyridine-2-carboxamide](/img/structure/B7060292.png)
![5-N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]pyridine-2,5-dicarboxamide](/img/structure/B7060315.png)
![5-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiophene-3-carboxamide](/img/structure/B7060322.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B7060331.png)
